![molecular formula C10H8N2O3 B598787 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester CAS No. 1204475-76-2](/img/structure/B598787.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H8N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with a pyrrole moiety under specific conditions. The reaction conditions often involve the use of strong acids or bases, and the process may require heating to facilitate the formation of the desired heterocyclic structure .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Similar in structure but with different functional groups, leading to variations in biological activity.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with a methyl group at the 2-position, which affects its reactivity and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-7(5-13)6-3-2-4-11-9(6)12-8/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVKUXAYRVGJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
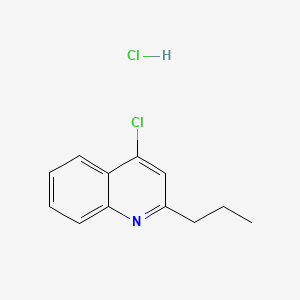

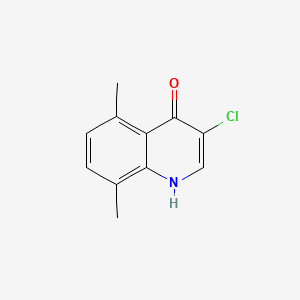

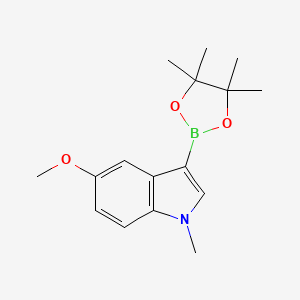
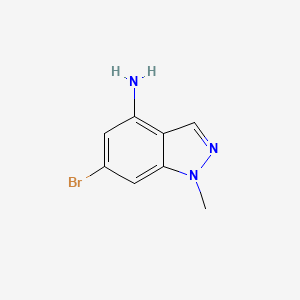
![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)

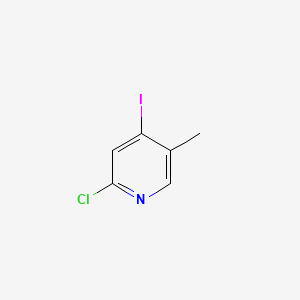


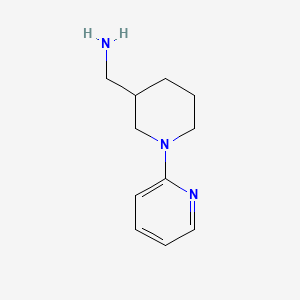
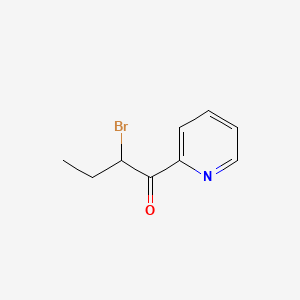
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)
